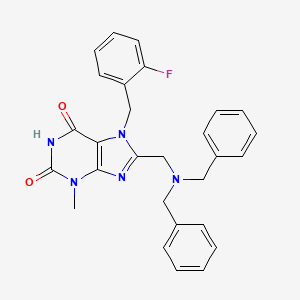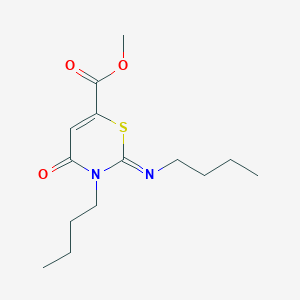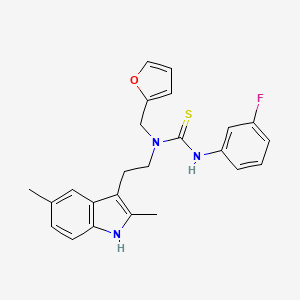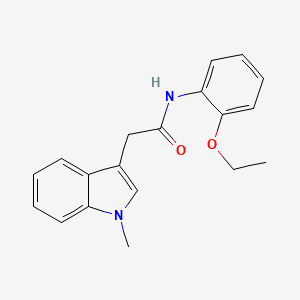![molecular formula C11H10ClN5O B11427659 N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B11427659.png)
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide is a compound that features a tetrazole ring, a cyclopropane carboxamide group, and a chlorophenyl group. The tetrazole ring is known for its stability and diverse biological activities, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between a nitrile and an azide. This reaction is often carried out in the presence of a catalyst such as copper(I) chloride.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound is reacted with the tetrazole derivative.
Formation of the Cyclopropanecarboxamide Group: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved through an amide coupling reaction using a cyclopropanecarboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrazole ring can undergo oxidation reactions, often resulting in the formation of tetrazole N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and bioisosteric properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Pentylene tetrazole: Used in models for anxiety and epilepsy.
5-Phenyltetrazole: Used in the synthesis of oligonucleotides.
Uniqueness
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide is unique due to its combination of a tetrazole ring, a chlorophenyl group, and a cyclopropanecarboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C11H10ClN5O |
|---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
N-[2-chloro-5-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H10ClN5O/c12-9-4-3-8(17-6-13-15-16-17)5-10(9)14-11(18)7-1-2-7/h3-7H,1-2H2,(H,14,18) |
InChI Key |
UQAIKFJPOKRZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CC(=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11427576.png)
![dimethyl 1-{1-[(4-ethylphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11427579.png)
![1-(2,3-dimethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11427580.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide](/img/structure/B11427582.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11427588.png)

![dimethyl 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11427604.png)


![(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11427614.png)

![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B11427628.png)

![(2Z)-2-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11427639.png)
